molecular formula C12H13NO2 B6751438 N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide

N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide

Cat. No.: B6751438
M. Wt: 203.24 g/mol
InChI Key: HVDORRZXPOBNAR-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide is an organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroisochromene moiety linked to a prop-2-enamide group.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-12(14)13-11-8-15-7-9-5-3-4-6-10(9)11/h2-6,11H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDORRZXPOBNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1COCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide typically involves the reaction of 3,4-dihydro-1H-isochromene with prop-2-enamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures to ensure the desired product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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